2-氯-4-碘嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

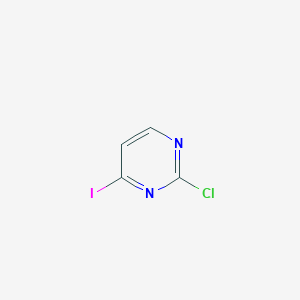

2-Chloro-4-iodopyrimidine is a heterocyclic organic compound with the chemical formula C4H2ClIN2 . It is used as a building block in the synthesis of various pharmaceuticals . It is known to inhibit protein kinases by binding to the ATP site of a kinase and inhibiting its activity by forming a covalent bond with the serine or threonine residue of the active site .

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-iodopyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecular weight is 240.43 .Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-4-iodopyrimidine are not detailed in the search results, it is known that pyrimidines can exhibit a range of pharmacological effects .Physical And Chemical Properties Analysis

2-Chloro-4-iodopyrimidine has a melting point of 111.3-112.4 °C and a predicted boiling point of 317.8±15.0 °C. Its density is predicted to be 2.187±0.06 g/cm3. It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .科学研究应用

钯催化的交叉偶联反应

2-氯-4-碘嘧啶是钯催化的交叉偶联反应中的重要化合物。研究表明,卤代嘧啶(如 2-氯-4-碘嘧啶)在这些反应中具有反应性,从而产生各种嘧啶基衍生物。该过程已成功用于嘧啶基酮的合成,证明了该化合物在复杂有机合成中的实用性 (Tanji, Sakamoto, & Yamanaka, 1982)。

光解和杂芳合成

该化合物在光解过程中发挥作用,特别是在杂芳基嘧啶的合成中。一项研究表明,2-氯-4-碘嘧啶的光解导致各种取代嘧啶的有效合成,突出了其在光化学应用中的潜力 (Allen et al., 1977)。

杂环中的卤素交换

2-氯-4-碘嘧啶用于杂环中的卤素/卤素取代研究。该化合物表现出进行选择性卤素交换的能力,这在各种杂环化合物的合成中至关重要。该研究强调了其在生成多样分子结构中的实用性 (Schlosser & Cottet, 2002)。

与杂环稠合的嘧啶的合成

在与五元杂环稠合的嘧啶的合成中,2-氯-4-碘嘧啶被用作起始原料。该应用对于开发在化学和制药等各个领域具有潜在应用的复杂分子结构至关重要 (Sakamoto, Kondo, & Yamanaka, 1982)。

作用机制

Target of Action

The primary targets of 2-Chloro-4-iodopyrimidine are cancer cells. It has been used in the synthesis of quinazoline-based pyrimidodiazepines, which have shown anticancer activity against a variety of human tumor cell lines . These compounds interact with DNA and certain receptors, such as the epidermal growth factor receptor (EGFR) and VEGFR-2 .

Mode of Action

2-Chloro-4-iodopyrimidine interacts with its targets through DNA binding. It is suggested that the compound may intercalate with DNA, disrupting the normal function of the cancer cells . Additionally, it has strong binding affinities to EGFR and VEGFR-2 receptors, which are often overexpressed in several solid tumors .

Biochemical Pathways

It is known that the compound interferes with the signaling pathways of egfr and vegfr-2 . These pathways play crucial roles in cell proliferation, survival, migration, adhesion, and differentiation .

Result of Action

The result of 2-Chloro-4-iodopyrimidine’s action is the inhibition of cancer cell proliferation. By binding to DNA and specific receptors, it disrupts the normal functioning of cancer cells, leading to their death . The compound has shown high antiproliferative activity against various cancer cell lines .

Action Environment

The action, efficacy, and stability of 2-Chloro-4-iodopyrimidine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability The pH, temperature, and presence of other substances in the body can also affect the compound’s action and efficacy

安全和危害

2-Chloro-4-iodopyrimidine is considered hazardous. It may cause skin irritation, serious eye damage, and respiratory irritation. It is harmful if swallowed or inhaled . Safety measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and dust respirator .

属性

IUPAC Name |

2-chloro-4-iodopyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClIN2/c5-4-7-2-1-3(6)8-4/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPQDJJEZFCJMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395082-55-0 |

Source

|

| Record name | 2-chloro-4-iodopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2910496.png)

![(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid](/img/structure/B2910498.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-oxo-6-propan-2-ylpiperidine-3-carboxamide;hydrochloride](/img/structure/B2910503.png)

![Cyclohexyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B2910509.png)

![1-allyl-4-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2910512.png)

![8-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2910514.png)

![3,6-dichloro-N-[4-(pyrimidin-5-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2910515.png)